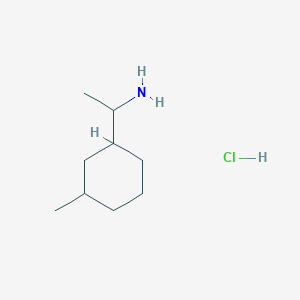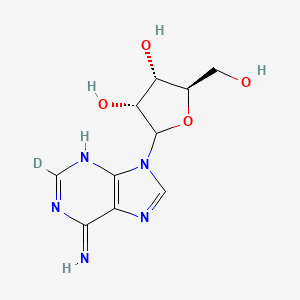
Chlormadinol Acetate-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlormadinol Acetate-d7 is a deuterated form of Chlormadinone Acetate, a synthetic progestin with potent progestogenic and anti-androgenic properties. Deuterated compounds are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass spectrometric profile. Chlormadinone Acetate itself is widely used in hormonal therapies, including birth control and treatment of gynecological disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chlormadinol Acetate-d7 involves the incorporation of deuterium atoms into the Chlormadinone Acetate molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms while minimizing side reactions.
化学反応の分析
Types of Reactions: Chlormadinol Acetate-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chlormadinol Acetate-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry to study metabolic pathways and reaction mechanisms.
Biology: The compound is used to investigate the biological effects of progestins and their interactions with receptors.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of hormonal therapies.
Industry: It is used in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of hormonal drugs.
作用機序
Chlormadinol Acetate-d7 exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound also exhibits anti-androgenic activity by antagonizing androgen receptors, which helps in the treatment of conditions like acne and hirsutism.
類似化合物との比較
Chlormadinol Acetate-d7 is similar to other deuterated progestins, such as:
- Deuterated Medroxyprogesterone Acetate
- Deuterated Megestrol Acetate
- Deuterated Norethindrone Acetate
Uniqueness: The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in mass spectrometric analysis and stability. This makes it a valuable tool in pharmacokinetic studies and metabolic research.
特性
分子式 |
C23H31ClO4 |
|---|---|
分子量 |
414.0 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S,17R)-6-chloro-2,2,3,4-tetradeuterio-3-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15-,16+,17-,18-,21+,22-,23-/m0/s1/i1D3,5D2,11D,15D |
InChIキー |
QQEHDZXXCDSAFE-UHYYLTIPSA-N |
異性体SMILES |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC([C@]1([2H])O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])OC(=O)C)Cl |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)






![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)



